REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:5][CH:4]([C:6]2[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=2)[CH2:3]1.Br[C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O>[Cl:12][C:11]1[C:6]([CH:4]2[CH2:5][N:2]([C:14]3[CH:23]=[CH:22][C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=3)[CH2:3]2)=[N:7][CH:8]=[CH:9][N:10]=1 |f:0.1,3.4.5|
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Name
|
|
Quantity
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163 g
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Type
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reactant
|
Smiles
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Cl.N1CC(C1)C1=NC=CN=C1Cl
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Name
|
|
Quantity
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164 g
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Type
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reactant
|
Smiles
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BrC1=NC2=CC=CC=C2C=C1
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Name
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cesium carbonate
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Quantity
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772 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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6.5 L
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
13 L
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
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CUSTOM
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Details
|
stirred for 19 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to RT
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Type
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CUSTOM
|
Details
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the mixture was transferred to 50 L separatory funnel
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Type
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EXTRACTION
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Details
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Then it was extracted with ethyl acetate (20 L×2)
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Type
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WASH
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Details
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washed with water (8 L), brine (8 L)
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 3:1)
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Type
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ADDITION
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Details
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All fractions containing desired compound
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained solid was triturated with MTBE (250 mL)
|
Type
|
WASH
|
Details
|
washed with MTBE (100 mL×2)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)C1CN(C1)C1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |